molecular formula C23H23N5O2 B2410930 N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-39-3

N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2410930
CAS No.: 863446-39-3
M. Wt: 401.47
InChI Key: RGOWVSROPNNXGD-UHFFFAOYSA-N
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Description

“N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a type of pyrazole, a class of organic compounds containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms . The compound also contains a mesityl group and a p-tolyl group, which are both aromatic and derived from toluene .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring and the attachment of the N-mesityl and p-tolyl groups. The exact method would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring and the N-mesityl and p-tolyl groups. These groups would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring and the N-mesityl and p-tolyl groups. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring and the N-mesityl and p-tolyl groups. These groups could affect properties such as the compound’s solubility, melting point, and reactivity .

Scientific Research Applications

Quantum Mechanical Calculations and Molecular Docking

An exhaustive study using quantum mechanical calculations on a closely related molecule, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, was performed to understand its electronic structure, including molecular electrostatic potentials and the highest occupied and lowest unoccupied molecular orbitals. These insights are crucial for assessing the chemical reactivity of such compounds. Additionally, molecular docking studies have indicated potential anti-amoebic applications by demonstrating how these molecules could inhibit the progression of Entamoeba histolytica, a causative agent of amoebiasis (Shukla & Yadava, 2020).

Antitumor and Antimicrobial Activity

Research into pyrazolo[3,4-d]pyrimidine analogues has shown that these compounds can exhibit significant biological activities. For example, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives displayed mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7, highlighting their potential in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017). Additionally, the synthesis of new heterocycles incorporating the antipyrine moiety, based on 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, revealed promising antimicrobial properties, further emphasizing the diverse applications of these compounds in combating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).

Drug Delivery Systems

The solubility and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines have been addressed through nanotechnology. Albumin nanoparticles and liposomes have been developed for selected compounds to improve their water solubility and bioavailability, demonstrating the importance of drug delivery systems in enhancing the therapeutic potential of these molecules (Vignaroli et al., 2016).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research underscores the significance of these compounds in developing diagnostic tools for neuroinflammatory conditions through positron emission tomography (PET) imaging (Damont et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a catalyst, the pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring and the N-mesityl and p-tolyl groups could potentially play a role in its catalytic activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies to determine its properties and potential applications. This could involve testing its reactivity, studying its mechanism of action, and exploring its potential uses in various fields .

Properties

IUPAC Name

2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-14-5-7-18(8-6-14)28-22-19(11-25-28)23(30)27(13-24-22)12-20(29)26-21-16(3)9-15(2)10-17(21)4/h5-11,13H,12H2,1-4H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOWVSROPNNXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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